Lipophilicity: 1-Benzoyltetralin vs. 1-Naphthyl Phenyl Ketone
The target compound phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone exhibits a calculated logP of 4.322 [1], which is 0.25 log units higher than that of its fully aromatic structural analog 1-naphthyl phenyl ketone (CAS 642-29-5, logP 4.07080) . This difference corresponds to an approximately 1.78-fold greater partitioning into the octanol phase under standard conditions. The partially saturated tetralin ring contributes additional hydrophobicity relative to the planar naphthalene system.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.322 |
| Comparator Or Baseline | 1-Naphthyl phenyl ketone (CAS 642-29-5): logP = 4.07080 |
| Quantified Difference | ΔlogP = +0.251 (~1.78× greater octanol partitioning) |
| Conditions | Calculated logP values from authoritative chemical databases (Chembase, BOC Sciences) |
Why This Matters
A 0.25 log unit difference in logP can alter membrane permeability and protein binding predictions in ADME screening; selecting the tetralin scaffold over the naphthyl analog provides tunable lipophilicity without introducing additional substituents.
- [1] Chembase. phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone (CAS 94540-41-7). Hydrophobicity (logP): 4.322. View Source
